molecular formula C17H11Cl3N2O3 B1674675 (Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one CAS No. 668467-91-2

(Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one

Cat. No. B1674675
M. Wt: 397.6 g/mol
InChI Key: OPQRFPHLZZPCCH-PGMHBOJBSA-N
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Description

(Z)-3-(Acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one is a chemical compound that has been studied for its potential applications in medicinal and scientific research. This compound is a derivative of indolin-2-one and has a unique structure that contains both an imino group and an acetoxy group. It has been used in various studies to investigate its effects on biological systems and its potential therapeutic applications. In

Scientific Research Applications

Antimicrobial Agents

A series of derivatives related to indolin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives, including compounds structurally related to (Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one, showed promising activities against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Zinc(II) Binding Agents for Biological Applications

Compounds structurally related to (Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one have been explored for their ability to bind Zinc(II) ions selectively over other biologically relevant metals. These studies are crucial for developing fluorescent probes for imaging and studying zinc in biological systems, which is essential for understanding cellular processes where zinc plays a key role (Nolan et al., 2005).

Catalysis and Organic Synthesis

The molecule and its derivatives have been utilized in catalysis and organic synthesis, demonstrating their versatility in facilitating the synthesis of biologically significant compounds. These applications underscore the compound's role in advancing synthetic methodologies, particularly in the creation of complex molecules with potential pharmaceutical applications (Kaur et al., 2019).

Corrosion Inhibition

Research into the interaction between indole derivatives and metal surfaces has shown that these compounds, including ones similar to (Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one, can act as effective corrosion inhibitors. This application is particularly relevant in protecting industrial equipment and infrastructure from corrosive damage, highlighting the compound's potential in materials science (Al-Mosawi, Sabri, & Ahmed, 2020).

Cancer Research

Derivatives of indolin-2-one have shown potential in cancer research, particularly in the synthesis of compounds that exhibit selective cytotoxicity towards cancer cell lines. This suggests the possibility of developing new therapeutic agents based on the structural motif of (Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one, contributing to the ongoing search for more effective cancer treatments (Karthikeyan et al., 2019).

properties

IUPAC Name

[(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRFPHLZZPCCH-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one

CAS RN

668467-91-2
Record name 668467-91-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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